
2-Chloro-6-fluoro-4-hydroxybenzaldehyde
Overview
Description
2-Chloro-6-fluoro-4-hydroxybenzaldehyde (molecular formula: C₇H₄ClFO₂) is a halogenated benzaldehyde derivative featuring a hydroxy group at position 4, a chlorine atom at position 2, and a fluorine atom at position 6 on the aromatic ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its aldehyde group (-CHO) serves as a reactive site for condensation or nucleophilic addition reactions, while the electron-withdrawing halogens (Cl, F) and the hydroxy group influence its solubility and reactivity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-chloro-6-fluoro-4-hydroxybenzaldehyde in oncology. For instance, research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines, including liver cancer (HepG2) cells, with IC50 values indicating strong efficacy. This suggests its potential as a therapeutic agent in cancer treatment protocols.
Antifungal Properties
The compound has also demonstrated antifungal activity against several strains, making it a candidate for further development as an antifungal agent. Its effectiveness is attributed to its ability to disrupt fungal cell growth, with IC50 values comparable to established antifungal drugs.
Herbicidal Activity
Research has shown that derivatives of this compound can serve as effective herbicides. The compound's structural features allow it to interact with plant growth regulators, inhibiting unwanted plant growth while promoting crop health. Studies have indicated that certain formulations based on this compound exhibit enhanced herbicidal activity compared to traditional agents.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
HepG2 Cell Study | Anticancer | Significant antiproliferative effects with IC50 = 1.30 µM |
Combination Therapy | Cancer Treatment | Enhanced efficacy when combined with standard chemotherapeutics like taxol |
Antifungal Study | Fungal Infections | Effective against various strains with IC50 values ranging from 48.9 µM to 57.7 µM |
Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity towards normal human cells (e.g., HEK-293), supporting its potential for therapeutic applications without significant adverse effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-6-fluoro-4-hydroxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via oxidation of 2-chloro-6-fluoro-4-hydroxytoluene using hydrogen peroxide in acidic media (e.g., H₂SO₄) under controlled temperatures (40–60°C). Yields are optimized by slow oxidant addition and inert atmosphere to prevent aldehyde oxidation . Alternative routes include directed ortho-metalation strategies, where substituents (Cl, F) guide regioselective functionalization. For example, lithiation of a protected precursor followed by formylation and deprotection may introduce the aldehyde group .
Q. What spectroscopic techniques are most effective for characterizing this compound, considering substituent effects?
- Methodological Answer :
- NMR : and NMR are critical. The aldehyde proton (~10 ppm) shows coupling with adjacent F and Cl atoms, causing splitting patterns. The hydroxyl proton (4-position) may appear broad unless deuterated solvents suppress exchange .
- IR : Strong absorption bands for -CHO (~1700 cm) and -OH (~3200 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns influenced by halogen loss .
Q. How should researchers handle this compound safely in the lab?
- Methodological Answer : Follow protocols for halogenated aldehydes:
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation and dimerization.
- In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in further functionalization reactions?
- Methodological Answer : The -CHO group is a strong electron-withdrawing meta-director, while -Cl and -F (ortho/para directors) compete. In electrophilic substitution (e.g., nitration), the 3- and 5-positions are activated due to the combined effects of -CHO (meta) and halogens (ortho/para). Computational modeling (DFT) predicts charge distribution and reactive sites. Experimentally, competitive reactions under varying conditions (e.g., HNO₃/H₂SO₄ vs. Ac₂O/HNO₃) reveal product ratios, validated by HPLC or GC-MS .
Q. What computational methods are suitable for modeling the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Screens interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The aldehyde group may form Schiff bases with lysine residues in active sites .
- MD Simulations : Assess stability in aqueous vs. lipid environments, critical for drug design applications .
Q. How can researchers resolve discrepancies in reported melting points or spectral data from different synthesis methods?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (MeCN/H₂O mobile phase) to detect impurities. Recrystallize from ethanol/water to isolate pure product.
- Crystallography : Single-crystal X-ray diffraction (via SHELX refinement) confirms structure and identifies polymorphs. For example, hydrogen bonding between -OH and -CHO groups may alter melting points .
- Collaborative Validation : Cross-check data with independent labs using standardized protocols (e.g., IUPAC guidelines) .
Q. What are the degradation pathways of this compound under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of -CHO accelerates hydration to geminal diol, which may dehydrate to form dimers. Monitor via NMR time-course studies.
- Basic Conditions : Aldol condensation occurs, forming α,β-unsaturated aldehydes. UV-Vis spectroscopy tracks conjugated product formation.
- Stabilization Strategies : Buffered solutions (pH 5–6) and antioxidants (e.g., BHT) mitigate degradation .
Q. Data Contradiction Analysis
Q. Why do different studies report conflicting yields for the same synthetic route?
- Methodological Answer : Variations arise from:
- Reagent Purity : Trace moisture in solvents (e.g., CH₂Cl₂) reduces yields in oxidation steps. Use molecular sieves for anhydrous conditions.
- Temperature Control : Exothermic reactions (e.g., H₂O₂ addition) require precise cooling; ±5°C deviations alter kinetics.
- Workup Techniques : Rapid quenching vs. gradual neutralization affects byproduct formation. Detailed procedural logs (e.g., stirring rate, addition time) are essential for reproducibility .
Q. Tables for Key Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities but differ in substituent groups or positions, leading to variations in properties and applications:
Physicochemical Properties
- Reactivity : The aldehyde group in this compound is moderately electrophilic, but its reactivity is tempered by electron-withdrawing Cl and F substituents. In contrast, 2-Chloro-6-nitrobenzaldehyde exhibits higher electrophilicity due to the nitro group’s stronger electron-withdrawing effect .
- Solubility : The hydroxy group in the target compound improves aqueous solubility compared to its methyl-substituted analogue (BP 9125), which is more lipophilic. Methoxy-substituted derivatives (e.g., GLPBIO’s compound) show intermediate polarity .
- Thermal Stability: Limited data are available, but halogenated benzaldehydes generally exhibit moderate stability, with decomposition temperatures influenced by substituent electronegativity .
Properties
Molecular Formula |
C7H4ClFO2 |
---|---|
Molecular Weight |
174.55 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4ClFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |
InChI Key |
BSFRHVGKULMKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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